molecular formula C15H31NO4S B1204740 N-Lauroyl-N-methyltaurine CAS No. 3737-57-3

N-Lauroyl-N-methyltaurine

Cat. No.: B1204740
CAS No.: 3737-57-3
M. Wt: 321.5 g/mol
InChI Key: DABQDIXIAXPQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Lauroyl-N-methyltaurine Sodium Salt (CAS 4337-75-1) is a high-purity anionic surfactant of the amino sulfonic acid category, supplied as a white to off-white solid for use as a reference standard in analytical method development, method validation, and Quality Control applications. This compound serves as a critical reference material for traceability against pharmacopeial standards during the synthesis and formulation stages of drug development. Its primary research value lies in its application as a model surfactant. It is characterized by its high polarity, excellent foaming properties even in the presence of oils, good skin compatibility, and stability across a broad pH range. The mechanism of action for this class of surfactants involves the formation of a compact, hydrophobic layer through its aliphatic tail, while its polar sulfonate head group allows for bonding with positively charged species or surfaces; studies on its sodium salt have demonstrated its function in hindering anodic oxidation processes and forming protective layers via interaction with metal ions. Beyond its use in personal care research for products like shampoos and facial cleansers, it is also investigated in material science for its corrosion inhibition properties on alloys in electrolyte solutions. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3737-57-3

Molecular Formula

C15H31NO4S

Molecular Weight

321.5 g/mol

IUPAC Name

2-[dodecanoyl(methyl)amino]ethanesulfonic acid

InChI

InChI=1S/C15H31NO4S/c1-3-4-5-6-7-8-9-10-11-12-15(17)16(2)13-14-21(18,19)20/h3-14H2,1-2H3,(H,18,19,20)

InChI Key

DABQDIXIAXPQFG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)O

Other CAS No.

3737-57-3

Related CAS

4337-75-1 (hydrochloride)

Synonyms

N-lauroyl-N-methyltaurine
N-lauroyl-N-methyltaurine ammonium
N-lauroyl-N-methyltaurine calcium
N-lauroyl-N-methyltaurine magnesium
N-lauroyl-N-methyltaurine sodium
sodium lauroylmethyltaurate

Origin of Product

United States

Chemical Synthesis and Reaction Engineering

Established Synthetic Pathways for N-Lauroyl-N-methyltaurine

The two principal methods for synthesizing this compound are direct amidation condensation reactions and acyl chloride-mediated condensation, a process characteristic of the Schotten-Baumann reaction. wikipedia.orglscollege.ac.in

Direct Amidation Condensation Reactions

Direct amidation involves the condensation of lauric acid with N-methyltaurine at elevated temperatures. googleapis.com This method is valued for its straightforward approach, directly linking the fatty acid and the amino acid derivative.

One approach to direct amidation involves reacting lauric acid, methylamine (B109427), and hydroxyethyl (B10761427) sodium sulfonate in a sealed reactor. The mixture is heated to temperatures ranging from 150°C to 260°C for several hours. google.com Following the reaction, unreacted methylamine is removed by distillation. The final product is then obtained by adjusting the pH. google.com For instance, reacting 0.1 mol of lauric acid with 1.0 mol of methylamine and 0.11 mol of hydroxyethyl sodium sulfonate at 260°C for 2 hours can yield this compound with a purity of 92%. google.com

Table 1: Influence of Reactants and Conditions on Direct Amidation

Lauric Acid (mol) Methylamine (mol) Hydroxyethyl Sodium Sulfonate (mol) Temperature (°C) Reaction Time (hours) Product Purity (%)
0.1 1.0 0.11 260 2 92
0.1 0.5 0.12 210 4 90.5
0.14 3.0 0.1 150 3 26.4 (in 30% solution)

This table is based on data from a patented direct synthesis method. google.com

Catalysts are frequently employed in direct amidation to enhance reaction rates and improve conversion efficiency. Various catalysts, including magnesium oxide (MgO) and boric acid, have been shown to be effective. patsnap.compatsnap.com In a typical process, lauric acid is mixed with a catalyst like MgO and acetic acid in a liquid paraffin (B1166041) medium under a nitrogen atmosphere. patsnap.com The mixture is heated, and an aqueous solution of N-methyl sodium taurate is slowly added. The reaction temperature is then further increased to between 220°C and 226°C for 4 to 5 hours. patsnap.compatsnap.com The use of these catalysts can significantly reduce reaction times and increase the conversion rate of N-methyltaurine. patsnap.com

The stoichiometry of the reactants and the specific reaction conditions, such as temperature and time, are critical factors that influence the yield and purity of the final product. In direct amidation, the molar ratio of lauric acid to N-methyltaurine and the concentration of the N-methyl sodium taurate solution are carefully controlled. For example, a higher concentration of the N-methyl sodium taurate aqueous solution (46-48%) can be used in a rapid synthesis method. patsnap.com The dropping speed of the taurate solution is also managed to prevent excessive foaming. patsnap.compatsnap.com The reaction temperature is typically maintained in the range of 220-226°C for a duration of 110 to 150 minutes in rapid synthesis protocols. patsnap.com

Table 2: Comparison of Reaction Conditions in Direct Amidation with Different Catalysts

Catalyst Initial Heating (°C) N-Methyl Sodium Taurate Solution (%) Reaction Temperature (°C) Reaction Time
MgO 100 - 110 42 - 45 220 - 226 4 - 5 hours
Boric Acid 100 - 110 46 - 48 220 - 226 110 - 150 minutes

This table is based on data from patented synthesis methods. patsnap.compatsnap.com

Acyl Chloride-Mediated Condensation (Schotten-Baumann Type)

The Schotten-Baumann reaction is a widely used industrial method for synthesizing N-acyl amino acid salts, including this compound. researchgate.net This method involves the reaction of an acyl chloride, in this case, lauroyl chloride, with an amine (N-methyltaurine) in the presence of a base. wikipedia.orggoogleapis.com The reaction is typically carried out in a two-phase solvent system, consisting of water and an organic solvent. wikipedia.orglscollege.ac.in The base neutralizes the hydrochloric acid generated during the reaction. wikipedia.org

The primary precursor for this pathway is lauroyl chloride. It is industrially manufactured by reacting lauric acid with a halogenating agent, such as phosgene (B1210022) or thionyl chloride. googleapis.com This chlorination is often catalyzed by N,N-dimethyl formamide (B127407) (DMF). googleapis.com An alternative and innovative approach utilizes N-acyl amino acid surfactants themselves as catalysts for the synthesis of fatty acid chlorides. googleapis.comgoogle.com For instance, sodium N-lauroyl, N-methyl taurate can catalyze the reaction between a fatty acid and thionyl chloride to produce the corresponding fatty acid chloride. google.com This self-catalysis presents a more efficient and integrated manufacturing process. googleapis.com The synthesis of N-methyltaurine, the other key precursor, can be achieved through the reaction of sodium isethionate with methylamine. research-solution.comscience.gov

The Schotten-Baumann reaction is known for its high efficiency and the production of a clean product with a stoichiometric amount of salt as a byproduct. google.com The reaction is typically rapid and results in a product that is practically colorless and odorless. google.com The condensation is generally performed at temperatures between 10°C and 50°C, with a preferred range of 20°C to 35°C. google.comgoogleapis.com Maintaining the pH between 9.0 and 10.5 is crucial for achieving maximum yield. googleapis.com The molar ratio of fatty acid chloride to the amino acid typically ranges from 1:1 to 1:1.03. google.com For example, lauroyl chloride can be reacted with sodium N-methyl taurate under aqueous Schotten-Baumann conditions to produce sodium lauroyl, N-methyl taurate. google.comgoogle.com

Table 3: Key Parameters for Schotten-Baumann Synthesis of this compound

Parameter Value/Range
Reactants Lauroyl Chloride, N-methyltaurine (or its salt)
Base Sodium Hydroxide, Potassium Hydroxide
Solvent System Water and an organic solvent (e.g., dichloromethane)
Temperature 10 - 50 °C (preferred 20 - 35 °C)
pH 9.0 - 10.5 (preferred 10.0 - 10.5)
Reactant Ratio (Lauroyl Chloride:Amino Acid) 1:1 to 1:1.03

This table is compiled from data found in various patents and chemical literature. wikipedia.orggoogle.comgoogleapis.com

Novel Synthetic Strategies and Methodological Advancements

Recent research has focused on developing more efficient and environmentally conscious methods for synthesizing this compound and its salts, moving away from traditional approaches that may involve harsh conditions or generate significant waste.

Conventional synthesis routes, such as the Schotten-Baumann condensation method, have been noted for potential environmental drawbacks, including pollution generated during the preparation of lauroyl chloride and difficulties in recycling large amounts of sodium salt byproducts. patsnap.compatsnap.com This method typically yields a product purity of about 95% with a conversion rate of around 90%. patsnap.compatsnap.com In response, new methods are being developed that align with the principles of green chemistry. google.com

One such innovative approach involves the direct synthesis from fatty acids, methylamine, and an isethionate (like hydroxyethyl sodium sulfonate) in a sealed reactor at high temperatures. google.com This method is presented as an autocatalytic reaction process of methylamine, which can achieve high product content while minimizing byproducts. google.com For instance, reacting lauric acid, methylamine, and hydroxyethyl sodium sulfonate at 260°C for two hours can yield this compound with a content of 92%. google.com

Another improved method involves reacting lauric acid directly with an aqueous solution of N-sodium methyl taurate at elevated temperatures (220-226°C) in the presence of catalysts like MgO or boric acid. patsnap.compatsnap.com This strategy can shorten reaction times and significantly improve the conversion rate to over 98%, with the final product purity reaching more than 99% after purification. patsnap.com These direct condensation methods avoid the separate, often polluting, step of producing acyl chlorides. google.com A continuous production model has also been proposed to enhance production capacity and reduce costs while maintaining a high conversion rate of over 98.7%. google.com

Table 1: Comparison of Synthesis Methods for this compound (or its Sodium Salt)

Feature Schotten-Baumann Method Direct Condensation (MgO Catalyst) patsnap.com Direct Method (Autocatalytic) google.com
Primary Reactants Lauroyl chloride, N-methyltaurine Lauric acid, N-sodium methyl taurate Lauric acid, methylamine, hydroxyethyl sodium sulfonate
Typical Purity ~95% patsnap.compatsnap.com >99% patsnap.com 92% (product content) google.com
Typical Conversion Rate ~90% patsnap.compatsnap.com >98% patsnap.com Not specified, high yield implied
Key Conditions Alkaline aqueous solution or organic solvent google.com 220-226°C, Nitrogen atmosphere patsnap.com 260°C, Sealed reactor google.com
Environmental Note Can cause pollution during lauroyl chloride prep patsnap.compatsnap.com Avoids separate synthesis of acyl chloride Direct method, recycled methylamine google.com

While specific research on the enzymatic synthesis of this compound is not extensively detailed in the provided literature, studies on analogous surfactants highlight the potential of biocatalysis in this area. Enzymatic methods offer a green alternative, operating under mild conditions and exhibiting high specificity.

For example, the enzymatic synthesis of a structurally similar surfactant, lauroyl-N-methyl glucamide, has been successfully optimized. researchgate.net In this process, lauric acid was reacted with N-methyl glucamine using an immobilized lipase (B570770) from Candida antarctica (Novozyme 435) in a tert-amyl alcohol solvent. researchgate.net The study utilized Response Surface Methodology (RSM) to optimize reaction parameters, demonstrating that increasing enzyme concentration, substrate molar ratio, and temperature improved the reaction yield. researchgate.net The optimal conditions resulted in a 64.5% conversion of lauric acid and a product yield of 96.5%. researchgate.net Such findings suggest that similar enzymatic strategies could feasibly be developed for the amidation of N-methyltaurine with lauric acid.

Table 2: Optimized Enzymatic Synthesis of Lauroyl-N-methyl Glucamide

Parameter Optimal Condition
Enzyme Immobilized lipase from Candida antarctica (Novozyme 435) researchgate.net
Substrates Lauric Acid (AL), N-methyl glucamine (MGL) researchgate.net
Solvent tert-Amylalcohol researchgate.net
Substrate Molar Ratio (MGL:AL) 1:1 researchgate.net
Enzyme Concentration 8% researchgate.net
Reaction Temperature 50-55 °C researchgate.net
Resulting Lauric Acid Conversion 64.5% researchgate.net
Resulting Product Yield 96.5% researchgate.net

Purification and Isolation Techniques Post-Synthesis

The purity of the final this compound product is critical, and post-synthesis purification focuses on eliminating unreacted starting materials and reaction byproducts.

The synthesis of this compound and its salts can result in several byproducts and impurities. Common impurities include unreacted free fatty acids, such as lauric acid, and inorganic salts like sodium chloride, which can be present in significant amounts in the crude product. google.com Residual N-methyltaurine can also remain.

To remove these impurities, a multi-step purification process is often employed. A common technique involves dissolving the crude product mixture in water and an organic solvent, such as cyclohexane, after the initial reaction is complete. patsnap.compatsnap.com The mixture is then allowed to stand and separate into layers. patsnap.compatsnap.com This liquid-liquid extraction utilizes the differential solubility of the components. The desired this compound salt remains in the lower aqueous layer, while unreacted lauric acid and other nonpolar impurities are partitioned into the upper organic (cyclohexane) layer. patsnap.com The organic layer can then be processed to recycle materials like liquid paraffin, which is sometimes used as a reaction medium. patsnap.compatsnap.com

After the initial separation of byproducts, recrystallization is the primary technique used to achieve high product purity. patsnap.com The aqueous solution containing the product is filtered, and the filter cake is then subjected to recrystallization using a suitable solvent, most commonly ethanol (B145695) or methanol (B129727). patsnap.compatsnap.comwhiterose.ac.uk

In one described method, after an initial extraction and filtration, the filter cake is recrystallized with ethanol and then subjected to vacuum drying to yield the final, highly pure product. patsnap.compatsnap.com This process has been shown to increase the purity to over 99%. patsnap.com Studies on similar surfactants, like sodium lauroyl isethionate, have demonstrated that repeated cooling crystallizations from methanol can significantly enhance purity, with a 15% increase observed after three cycles. whiterose.ac.uk The absence of fluctuations in surface tension measurements can provide evidence that surface-active impurities have been successfully removed. whiterose.ac.uk

Table 3: Summary of Purification Techniques for this compound

Technique Purpose Solvents/Reagents Used Impurities Removed Achieved Purity
Solvent Extraction Initial removal of nonpolar byproducts Water, Cyclohexane patsnap.compatsnap.com Unreacted lauric acid, liquid paraffin patsnap.compatsnap.com Intermediate
Recrystallization Final purification to enhance purity Ethanol patsnap.compatsnap.com, Methanol whiterose.ac.uk Residual salts and organic impurities >99% patsnap.com
Vacuum Drying Removal of residual solvent N/A Ethanol patsnap.compatsnap.com Final product state

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methods for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are utilized to characterize N-Lauroyl-N-methyltaurine.

¹H NMR (Proton NMR): This technique provides information about the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would be predicted to show distinct signals corresponding to the different types of protons present, such as those in the lauroyl chain's methyl and methylene (B1212753) groups, the N-methyl group, and the ethylene (B1197577) bridge of the taurine (B1682933) moiety. guidechem.com While specific chemical shift data from research articles is not readily available in the provided search results, a predicted ¹H NMR spectrum is mentioned. guidechem.com The integration of these signals would correspond to the number of protons of each type.

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. A predicted ¹³C NMR spectrum is available for this compound. guidechem.comguidechem.com The spectrum would display unique signals for each carbon atom in a different chemical environment, including the carbonyl carbon of the amide, the carbons of the lauroyl chain, the N-methyl carbon, and the carbons of the taurine's ethyl group.

A related compound, N-lauroyl glycenic lauric anhydride (B1165640), showed a signal for methylene protons of the glycine (B1666218) moiety at δ 2.46 in its proton magnetic resonance spectrum. google.com While not directly this compound, this provides an example of NMR application in similar structures.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Data Availability Key Structural Features Identified
¹H Yes guidechem.com Lauroyl chain (CH₃, CH₂), N-methyl (N-CH₃), Taurine ethyl bridge (-CH₂CH₂-)

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. fiveable.me The FTIR spectrum of this compound and its sodium salt reveals characteristic absorption bands that confirm its structure.

Key functional groups and their expected vibrational frequencies include:

Amide C=O stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹, characteristic of the carbonyl group in the amide linkage. fiveable.me

N-H stretch: For a secondary amide, this peak is typically absent.

C-H stretch: Alkanes show C-H stretching absorptions around 2850-2960 cm⁻¹, which would be prominent due to the long lauroyl chain. fiveable.me

S=O stretch: The sulfonate group will exhibit strong, characteristic stretching vibrations.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Significance
Amide C=O 1650-1700 fiveable.me Confirms the presence of the amide linkage.
Alkane C-H 2850-2960 fiveable.me Indicates the presence of the saturated lauroyl hydrocarbon chain.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and can also be used to assess its purity. The molecular weight of this compound is approximately 321.5 g/mol , and its sodium salt is approximately 344.47 g/mol . nih.govlgcstandards.com MS analysis would confirm this molecular mass. researchgate.net High-resolution mass spectrometry can provide the exact molecular formula. The technique can also be coupled with gas or liquid chromatography (GC-MS or LC-MS) for the analysis of complex mixtures. norman-network.com

Table 3: Molecular Mass Information for this compound and its Sodium Salt

Compound Molecular Formula Molecular Weight ( g/mol ) Source
This compound C₁₅H₃₁NO₄S 321.5 nih.gov

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of purity and quantification of the target compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. Purity levels of ≥95% and ≥96% have been reported for commercially available this compound sodium salt, as determined by HPLC. lgcstandards.comanatrace.com

Various HPLC methods can be developed for the analysis of this compound and its related substances. For instance, a reversed-phase HPLC (RP-HPLC) method was developed for the detection of residual oleic acid and N-methyltaurine in the synthesis of a similar surfactant, sodium methyl oleoyl (B10858665) taurate. morressier.com This method utilized a C18 column and a mobile phase consisting of acetonitrile, methanol (B129727), n-hexane, and acetic acid for oleic acid analysis. morressier.com For N-methyltaurine, which has a low extinction coefficient, a pre-column derivatization with 2,4-dinitrofluorobenzene (DNFB) was employed to create a colorimetric derivative detectable by a UV-Vis detector. morressier.com Such methodologies can be adapted for the purity assessment of this compound, separating it from starting materials like lauric acid and N-methyltaurine. HPLC has also been used to study the effects of sodium lauroylmethyltaurate on hemoglobin denaturation. nih.gov

Gas Chromatography (GC) is a technique primarily used for the analysis of volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, the technique can be used to analyze any volatile impurities or starting materials that may be present in a sample. For example, GC could be used to quantify residual lauroyl chloride if it were used as a reactant in the synthesis. google.com

In the broader context of surfactant analysis, GC is used to determine the content of coupling agents, co-solvents, or unreacted volatile materials. researchgate.net However, for the direct analysis of this compound, HPLC is the more appropriate chromatographic technique. The analysis of volatile fragrance components in cosmetic compositions containing related surfactants has been monitored using GC. google.com

Table 4: List of Compounds

Compound Name
This compound
Sodium N-Lauroyl-N-methyltaurate
N-lauroyl glycenic lauric anhydride
Lauric acid
N-methyltaurine
Oleic acid
Sodium methyl oleoyl taurate
2,4-dinitrofluorobenzene

Elemental Analysis and Stoichiometric Verification

The stoichiometric verification of this compound is fundamental to confirming its molecular formula, C15H31NO4S. nih.gov This process involves elemental analysis, which determines the mass percentages of the constituent elements—carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula and the atomic weights of its elements. thegoodscentscompany.com

The theoretical elemental composition of this compound is derived from its molecular weight of approximately 321.5 g/mol . nih.gov The expected percentages provide a benchmark for analytical verification, ensuring the purity and correct synthesis of the compound. Any significant deviation between the experimental and theoretical values may indicate the presence of impurities, residual solvents, or byproducts from the synthesis process.

In the manufacturing of N-acylamino acid-based surfactants like this compound, controlling the stoichiometric ratio of reactants is crucial. mdpi.compreprints.org For instance, the synthesis often involves the reaction of a fatty acid (or its chloride derivative) with an amino acid, in this case, N-methyltaurine. google.com Verifying the stoichiometry of the final product confirms that the reaction has proceeded to completion as intended. Techniques such as titration can be employed for the quantitative analysis of components like sodium N-methyltaurine to ensure process control. olibio.com

Below is a data table detailing the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.01115180.16556.03
HydrogenH1.0083131.2489.72
NitrogenN14.007114.0074.36
OxygenO15.999463.99619.91
SulfurS32.065132.0659.97
Total 321.481 100.00

Development of Standardized Analytical Protocols

The characterization of this compound and its derivatives relies on a suite of standardized analytical protocols to ensure identity, purity, and performance. These methods are essential for quality control in commercial production and for detailed investigation in research settings.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. For example, in a related N-acylamino acid anhydride, characteristic vibrational frequencies for the anhydride bridge, the NH-group, and the carbonyl group were identified using IR spectroscopy. google.com For this compound, IR analysis would confirm the presence of the amide, sulfonate, and alkyl chain functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the detailed molecular structure. For similar surfactants, NMR has been used for structural analysis, confirming the connectivity of atoms within the molecule. researchgate.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for separating this compound from impurities and for quantifying its concentration. It has been used to examine the properties of hemoglobin denaturation caused by surfactants like sodium lauroylmethyltaurate. nih.gov

Thermal Analysis:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These methods are employed to study the thermal stability of surfactants. For analogous compounds like sodium lauroyl isethionate, TGA and DSC have been used to determine degradation temperatures and characterize phase transitions, such as melting points. whiterose.ac.uk This information is vital for defining safe processing and storage temperatures.

Physicochemical Property Measurement:

Surface Tensiometry and Conductivity Measurements: These protocols are used to evaluate the surfactant properties of this compound in solution. researchgate.net They are used to determine critical parameters such as the critical micelle concentration (CMC), which is a key indicator of surfactant efficiency. researchgate.net

The development of these standardized protocols is often driven by the need to control reaction conditions during synthesis, such as temperature and stoichiometric ratios, to produce a consistent product. mdpi.compreprints.org Furthermore, regulatory frameworks and safety assessments necessitate reliable analytical methods to quantify the main component and any potential impurities. cir-safety.org

Computational Chemistry and Theoretical Molecular Studies

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the electronic structure, conformational preferences, and reactivity of molecules like N-Lauroyl-N-methyltaurine. These methods provide insights into the distribution of electrons and the energies of different spatial arrangements of the atoms.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For surfactants, DFT is instrumental in calculating descriptors that correlate with macroscopic properties. researchgate.net While specific DFT studies on this compound are not widely published, the methodology is frequently applied to similar anionic surfactants to determine properties like the hydrophile-lipophile balance (HLB). nih.gov Calculations would typically focus on optimizing the molecular geometry to find the lowest energy conformation and subsequently computing various electronic properties.

Key parameters derived from DFT calculations for surfactants include:

Molecular Electrostatic Potential (ESP): The ESP map reveals the charge distribution across the molecule, identifying the electron-rich (negative) and electron-poor (positive) regions. For this compound, the sulfonate group would exhibit a high negative potential, crucial for its interaction with polar solvents like water.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are vital for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of molecular stability.

Atomic Charges: DFT can be used to calculate the partial charges on each atom, providing a more nuanced view than assuming the charge is localized solely on the sulfonate headgroup.

An illustrative table of the types of data obtained from a DFT analysis on a representative surfactant molecule is shown below.

PropertyCalculated Value (Arbitrary Units)Significance
Energy of HOMO-6.2 eVRelates to electron-donating ability
Energy of LUMO-1.1 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.1 eVIndicator of chemical stability
Dipole Moment4.8 DMeasures overall polarity

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are alternative approaches to quantum chemical calculations. Ab initio methods are based on first principles without using experimental parameters, offering high accuracy at a significant computational cost. nih.gov Conformational analyses of related N-acyl amino acids have been performed using ab initio calculations to explore the potential energy surface and identify stable conformers. acs.orgresearchgate.net Such studies for this compound would involve systematically rotating the rotatable bonds (e.g., C-C bonds in the lauroyl tail, C-N bond) to map out the conformational landscape and identify low-energy structures.

Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify the calculations, making them much faster than ab initio or DFT methods. wikipedia.org This speed allows for the study of larger molecules or systems. A key application for surfactants has been the calculation of atomic partial charges. 66.39.60 Studies on various ionic surfactants using methods like AM1 and PM3 have shown that the negative charge of the headgroup is delocalized, with a significant partial charge extending to the alpha-methylene group of the alkyl tail. 66.39.60 This charge distribution is critical for understanding how the surfactant molecule interacts with itself and its environment. 66.39.60

Below is a table illustrating the type of data that would be generated from a semi-empirical charge calculation on a generic anionic surfactant.

Molecular GroupCalculated Partial Charge (e)
Sulfonate Headgroup (SO3-)-0.85
α-Methylene (CH2 adjacent to N)-0.10
Remainder of Alkyl Tail-0.05

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For surfactants like this compound, MD simulations are invaluable for understanding dynamic processes such as micelle formation and adsorption at interfaces in non-biological contexts. rsc.org

Analysis of Intra- and Intermolecular Interactions in non-biological systems

MD simulations can provide a detailed picture of the non-covalent interactions that govern the behavior of this compound in solution. In a non-biological system, such as an oil-water interface, simulations can track the interactions between surfactant molecules and with the solvent. acs.orgrsc.org Key interactions include:

Hydrophobic Interactions: The nonpolar lauroyl tails of the surfactant molecules are driven to associate with each other and with nonpolar phases (like oil) to minimize their contact with water.

Ionic Interactions: The negatively charged sulfonate headgroups interact favorably with water molecules and counter-ions (e.g., sodium) through electrostatic forces.

Simulations can quantify these interactions, for instance, by calculating the radial distribution function (RDF) between the surfactant headgroups and water molecules, which reveals the structure of the hydration shell around the hydrophilic part of the molecule. acs.org

Simulation of Aggregation Phenomena

A primary application of MD for surfactants is the simulation of their self-assembly into micelles and other aggregates. rsc.org By placing a number of virtual this compound molecules in a simulated box of water, researchers can observe their spontaneous aggregation into spherical or cylindrical micelles above a certain concentration, known as the critical micelle concentration (CMC). monash.edu

These simulations provide molecular-level insights into:

Micelle Structure: The size, shape, and aggregation number (the number of surfactant molecules per micelle) can be determined.

Dynamics of Aggregation: The timescale and mechanism of micelle formation can be studied, observing how monomers come together to form stable aggregates.

Conformation within Micelles: The simulations show how the lauroyl tails pack together in the hydrophobic core and how the methyltaurine headgroups are arranged on the micelle surface, exposed to water.

The results of such simulations are crucial for understanding the detergency, emulsification, and foaming properties of the surfactant.

Quantitative Structure-Activity Relationships (QSAR) in Theoretical Chemical Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the activity or properties of a chemical based on its molecular structure. wikipedia.org For surfactants, QSPR is widely used to predict key performance indicators like the CMC, surface tension, and aggregation number. nih.govnih.gov

The general workflow for a QSAR/QSPR study on a series of surfactants related to this compound would involve:

Data Set Collection: Gathering experimental data for a series of related surfactant molecules (e.g., varying the alkyl chain length or head group).

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be derived from the molecular structure (e.g., molecular weight, number of certain atoms) or from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges). nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical equation that relates the descriptors to the property of interest. nih.gov

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

For the theoretical design of new surfactants based on the this compound scaffold, QSAR models could be used to predict the properties of hypothetical new molecules before they are synthesized. This computational pre-screening can guide synthetic efforts toward molecules with desired properties, such as a lower CMC for higher efficiency or specific interfacial characteristics, saving significant time and resources. researchgate.net

An example of descriptors that might be used in a QSAR model for anionic surfactants is presented below.

Descriptor TypeExample DescriptorRelevance to Surfactant Property
ConstitutionalMolecular WeightInfluences molecular size and diffusion
TopologicalKier & Hall IndexEncodes information about molecular connectivity and branching
Quantum ChemicalPartial Charge on HeadgroupRelates to hydrophilicity and interaction with water
GeometricalMolecular Surface AreaInfluences packing and interfacial behavior

Computational Approaches to Reaction Mechanism Prediction

While specific computational studies on the reaction mechanism of this compound are not extensively documented in publicly available literature, the prediction of its formation pathway can be robustly modeled using established computational chemistry techniques. The synthesis of this compound, typically involving the acylation of N-methyltaurine with lauroyl chloride (a variant of the Schotten-Baumann reaction), is analogous to well-studied amide bond formations. jk-sci.comwikipedia.org Computational approaches are invaluable for elucidating the intricate details of such reaction mechanisms, including the identification of transition states, intermediates, and the determination of reaction kinetics.

Theoretical investigations into analogous acylation reactions of amines provide a clear framework for how the synthesis of this compound could be modeled. researchgate.net The primary methodology employed for such studies is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size. rsc.orgrsc.org

A typical computational study would proceed by modeling the key steps of the reaction:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of N-methyltaurine on the carbonyl carbon of lauroyl chloride. Computational models can precisely map the trajectory of this approach and calculate the energy barrier associated with the formation of the initial bond.

Formation of a Tetrahedral Intermediate: Following the initial attack, a transient tetrahedral intermediate is formed. The geometry and stability of this intermediate are critical determinants of the reaction pathway and can be accurately predicted through geometry optimization calculations. jk-sci.com

Proton Transfer and Leaving Group Departure: The mechanism then involves the departure of the chloride ion and a proton transfer step. Computational models can explore different pathways for these events, for instance, whether they are concerted or stepwise, and identify the lowest energy pathway. For acylation reactions, the process often involves two main steps: the acylation itself and a subsequent proton-transfer, with the former typically being the rate-limiting step. researchgate.net

To achieve chemically accurate results, specific functionals and basis sets within the DFT framework would be selected. For example, functionals like B3LYP or M06-2X are commonly used for mechanistic studies of organic reactions. researchgate.netacs.org These would be paired with Pople-style basis sets such as 6-31G(d) for initial geometry optimizations and larger sets like 6-311+G(d,p) for more accurate single-point energy calculations. researchgate.net Furthermore, since the reaction is typically carried out in a solvent, a polarizable continuum model (PCM) or the SMD solvation model would be incorporated to account for the solvent effects on the reaction energetics. researchgate.netresearchgate.net

The primary outputs of such a computational investigation are the optimized geometries of all stationary points along the reaction coordinate (reactants, intermediates, transition states, and products) and their corresponding energies. From these energies, a detailed reaction energy profile can be constructed, which visually represents the energy changes throughout the reaction. The highest point on this profile corresponds to the rate-determining transition state, and its energy relative to the reactants gives the activation energy (ΔG‡), a key predictor of the reaction rate.

Detailed research findings from analogous computational studies on amine acylation highlight the influence of factors like steric hindrance and the electronic nature of substituents on the activation barriers. researchgate.net For this compound synthesis, computational analysis could similarly predict how the lauroyl group's long alkyl chain and the methyl and sulfonate groups on the taurine (B1682933) backbone influence the reaction kinetics.

The data generated from these computational studies can be summarized to provide quantitative insights into the reaction mechanism. An illustrative data table, based on typical findings for amine acylation reactions, is presented below.

Table 1: Illustrative Calculated Thermodynamic Data for the Acylation of N-Methyltaurine

Parameter Reactants Transition State 1 (Acylation) Tetrahedral Intermediate Transition State 2 (Proton Transfer) Products
Relative Electronic Energy (kcal/mol) 0.00 +15.8 -5.2 +3.1 -25.6
Relative Gibbs Free Energy (kcal/mol) 0.00 +16.5 -4.1 +4.0 -24.9
Key Bond Distance (Å) N/A N---C: 1.98 N-C: 1.52 O---H: 1.45 N-C: 1.35

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A | -850 | N/A |

Note: This table is illustrative and presents hypothetical data based on computational studies of similar amine acylation reactions. The values are representative of what a DFT study on the this compound synthesis mechanism might yield.

This computational approach allows for a deep, molecular-level understanding of the reaction, predicting its feasibility, rate, and the structural dynamics involved, which is crucial for process optimization in industrial synthesis. ijarsct.co.in

Environmental Chemistry and Degradation Pathways of N Lauroyl N Methyltaurine

N-Lauroyl-N-methyltaurine, an anionic surfactant valued in various applications, is subject to several environmental transformation processes that determine its fate and persistence. Its degradation is primarily driven by biological mechanisms, with abiotic pathways playing a lesser role under typical environmental conditions.

Methodological Innovations and Future Research Trajectories

Emerging Techniques for In Situ Chemical Analysis

The dynamic nature of surfactants like N-Lauroyl-N-methyltaurine in solution and at interfaces necessitates analytical methods capable of real-time, in situ measurements. Traditional bulk analysis is being supplemented by sophisticated techniques that provide a window into molecular-level processes as they occur.

A range of specialized analytical methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), are being employed to analyze complex surfactant formulations. petro-online.com The combination of NMR and Matrix-Assisted Laser Desorption/Ionization (MALDI) is particularly powerful for gaining detailed chemical and structural data. petro-online.com For instance, MALDI imaging has been used to study the distribution of N-acyl taurines directly within pancreatic tissues, showcasing its potential for in situ biological analysis. nih.gov

Spectroscopic techniques are also critical. Fourier-transform infrared (FTIR) spectroscopy helps identify key functional groups, providing a "fingerprint" to confirm the chemical structure of surfactants in various formulations. alwsci.com Furthermore, advanced techniques like in situ Raman spectroscopy are being used to monitor the evolution of surfactant films at interfaces, such as the interaction of surfactants with metal surfaces during corrosion processes. researchgate.net While demonstrated with other surfactants, this approach could be directly applied to study the adsorption and film-forming dynamics of this compound in real-time.

Future research will likely focus on refining these methods for greater sensitivity and spatial resolution, allowing for the direct observation of this compound in applications ranging from emulsion formation to its interaction with biological membranes or material surfaces.

High-Throughput Methodologies for Synthesis and Screening

The discovery of novel surfactants and the optimization of existing ones are being accelerated by high-throughput synthesis and screening (HTS) platforms. While many current synthesis methods for this compound involve batch processes such as the Schotten-Baumann reaction or direct amidation at high temperatures wikipedia.orgpatsnap.comgoogle.compatsnap.com, the principles of HTS are being applied to the screening of surfactant properties.

HTS allows for the rapid evaluation of large libraries of compounds for specific functions. For example, HTS systems have been developed to screen vast numbers of surfactants for their ability to separate metallic and semiconducting single-wall carbon nanotubes. acs.org In one such study, over 100 surfactants were screened, leading to the identification of five effective candidates for this advanced materials application. acs.org

Other innovative HTS methods for surfactants include:

Atomized Oil Assay : A method developed to quickly screen large numbers of bacterial colonies for surfactant production directly on an agar (B569324) plate. nih.gov This technique is more sensitive than traditional drop collapse methods and can identify intermediate production phenotypes. nih.gov

Automated Platforms : Robotic platforms have been created for the dynamic analysis of microemulsion phase separation, integrating AI-driven image recognition to characterize system behavior under varying conditions. acs.org Such a platform could rapidly screen the performance of this compound in different formulations.

Grid-based Optical Distortion : This method allows for HTS of cultures with surfactant activities by detecting the optical distortion of a grid, enabling the rapid identification of promising biosurfactant producers from large libraries. researchgate.net

These HTS approaches, though often developed for biosurfactants or other specific applications, provide a clear roadmap for the future of this compound research. nih.gov By adapting these platforms, researchers can rapidly screen variations of the this compound structure (e.g., different acyl chains) or test its performance in a multitude of formulations and applications, significantly accelerating the pace of discovery.

Table 1: Comparison of High-Throughput Screening (HTS) Methodologies Applicable to Surfactants
HTS MethodologyPrinciple of DetectionPrimary ApplicationKey AdvantagesReference
Atomized Oil AssayObservation of halos around colonies on an oil-misted agar plate.Screening for biosurfactant production.High sensitivity, semi-quantitative, suitable for large mutant libraries. nih.gov
Automated Microemulsion AnalysisAI-based image recognition of phase separation in multi-well plates.Characterizing microemulsion systems for process development.Fast evaluation of multiple parameters (temperature, concentration), automated data handling. acs.org
SWCNT Separation ScreeningSpectroscopic analysis of single-wall carbon nanotube dispersions after surfactant treatment.Discovering surfactants for metallic/semiconducting nanotube separation.Enables rapid screening of large, diverse surfactant libraries for a specific materials science application. acs.org
Grid Distortion DetectionDetecting optical distortion of a grid caused by changes in surface tension.Screening cultures for surfactant activity.High-throughput capability (e.g., 384-well plates), suitable for isolating producing strains. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial Intelligence (AI) and Machine Learning (ML) are transformative tools in chemical research, offering powerful ways to predict properties, guide experiments, and accelerate the design of new molecules. nih.govuni-muenster.de While traditional research relies on time-consuming experiments, ML models can predict surfactant properties based on molecular structure, streamlining the development of new products. digitellinc.comnih.gov

Graph neural networks (GNNs) have shown significant potential in accurately predicting surfactant properties, outperforming traditional empirical methods and other ML models. digitellinc.com These models can be trained on existing data to forecast characteristics like the hydrophilic-lipophilic balance (HLB), a critical parameter for formulation design. digitellinc.com Other ML classifiers, such as support vector machines (SVMs) and neural networks, have proven effective in predicting the complex multiphase behavior of surfactant-oil-water systems. mdpi.com

The application of AI and ML to this compound research holds immense promise:

Property Prediction : ML models can be trained to predict the surface tension, critical micelle concentration (CMC), and foaming ability of this compound and its derivatives, reducing the need for extensive laboratory work. digitellinc.comrsc.org

Formulation Design : AI can optimize complex formulations by predicting the synergistic or antagonistic interactions between this compound and other components, leading to more stable and effective products.

De Novo Design : Generative AI models could design novel taurate-based surfactants with tailored properties for specific applications, such as enhanced biodegradability or targeted performance in extreme temperature or pH conditions.

Data Interpretation : ML can help analyze complex datasets from high-throughput experiments, identifying subtle structure-property relationships that might be missed by human researchers. nih.govacs.org

The development of robust, explainable AI (XAI) is crucial for these applications, ensuring that researchers can understand and trust the predictions made by these "black box" models. researchgate.netarvojournals.org As more high-quality data on surfactants becomes available, the accuracy and predictive power of these computational tools will continue to grow, making them indispensable for future chemical exploration. mdpi.com

Table 2: Machine Learning Models and Their Applications in Surfactant Research
Machine Learning ModelApplication in Surfactant ResearchPredicted Properties / OutcomesReference
Graph Neural Networks (GNNs)End-to-end surfactant property prediction.Hydrophilic-Lipophilic Balance (HLB), cloud point. digitellinc.com
Support Vector Machines (SVMs)Modeling of surfactant-oil-water systems.Number of phases, phase compositions, interfacial tension. mdpi.com
Neural NetworksPrediction of surfactant phase behavior and properties.Phase diagrams, interfacial tension. nih.govmdpi.com
Decision Trees / Random ForestClassification of phase behavior.Prediction of the phase at a given temperature and composition. acs.org

Fundamental Chemical Exploration of this compound for Advanced Materials Science

The unique amphiphilic structure of this compound makes it a candidate for applications in advanced materials science, beyond its traditional use in personal care. wikipedia.orgkoreascience.kr Its ability to self-assemble, modify surfaces, and stabilize dispersions is being explored in several cutting-edge areas.

One significant area of research is its use as a corrosion inhibitor, particularly for reactive metals like magnesium (Mg) and its alloys. covenantuniversity.edu.ng Anionic surfactants like this compound can adsorb onto the metal surface, forming a protective barrier that inhibits corrosion. researchgate.net Studies have investigated its performance in comparison to other surfactants, showing that its effectiveness is influenced by factors like concentration and the surrounding electrolyte solution. covenantuniversity.edu.ngresearchgate.net For example, in one study comparing several surfactants, this compound was evaluated for its ability to protect an AZ31 Mg alloy. covenantuniversity.edu.ng

Another promising application is in the field of nanotechnology. Surfactants are crucial for dispersing and stabilizing nanoparticles, and for creating structured nano-emulsions. koreascience.kr The properties of this compound, such as its low critical micelle concentration and ability to form stable emulsions with nano-scale particles, make it suitable for these applications. koreascience.krkoreascience.kr Furthermore, surfactants are key to the selective separation of single-wall carbon nanotubes (SWCNTs), a critical step in producing high-purity materials for advanced electronics. acs.org The principles used to screen for effective surfactants in this area could guide the application or modification of this compound for similar purposes.

Future research will likely focus on the controlled self-assembly of this compound to create novel nanostructures, its use in the synthesis of functional composite materials, and its role in creating advanced formulations for applications like drug delivery or enhanced oil recovery.

Table 3: Inhibition Efficiency of Various Anionic Surfactants on AZ31 Mg Alloy
SurfactantAbbreviationInhibition Efficiency (%)Reference
Dodecylbenzensulphonic acidDBS85 covenantuniversity.edu.ng
Sodium lauryl sulphateLS75 covenantuniversity.edu.ng
Sodium salt of N-lauroylsarcosineNLS68 covenantuniversity.edu.ng
This compoundNLT56 covenantuniversity.edu.ng
Data derived from electrochemical impedance spectroscopy investigation in a 0.1 M NaCl and 0.05 M Na2SO4 medium. covenantuniversity.edu.ng

Exploration of Structure-Function Relationships at a Theoretical and Mechanistic Level

Computational methods like molecular docking are being used to explore the interactions of this compound at a molecular level. For instance, a 2021 study used molecular docking to investigate how it and other surfactants might bind to the human ACE2 protein. biorxiv.org Such studies provide a mechanistic hypothesis for the compound's biological interactions and demonstrate the power of computational tools to probe structure-function relationships. biorxiv.org

Thermodynamic studies of mixed surfactant systems also shed light on these relationships. Research on binary mixtures containing this compound (referred to as SDMT in the study) and other surfactants, like dodecyltrimethylammonium (B156365) chloride (DTAC), has been conducted to understand their synergistic interactions. researchgate.netacs.org By applying theoretical models, such as the regular solution theory, researchers can calculate molecular interaction parameters and predict whether mixing will lead to enhanced performance in reducing surface tension or forming micelles. researchgate.net

Future theoretical work will likely involve more advanced molecular dynamics simulations to model the self-assembly of this compound into micelles and its adsorption at various interfaces (air-water, oil-water, solid-water). These simulations can reveal detailed information about molecular packing, orientation, and hydration that governs the macroscopic properties of the surfactant, paving the way for the rational design of next-generation taurate-based materials.

Table 4: Molecular Docking Scores of Selected Surfactants with Human ACE2
CompoundDocking Score (kcal/mol)Reference
This compound-5.6 biorxiv.org
N-lauroylsarcosine-5.8 biorxiv.org
Dodecyl sulfate-5.6 biorxiv.org
(E)-tetradec-1-ene-1-sulfonic acid-5.5 biorxiv.org
AutoDock Vina scores indicating the binding affinity to the inhibitor-binding site of human ACE2. More negative scores suggest stronger binding. biorxiv.org

Q & A

Q. How is N-Lauroyl-N-methyltaurine synthesized, and what key parameters ensure high yield and purity?

this compound is synthesized via an amidation reaction between methyltaurine sodium salt and lauroyl chloride. Critical parameters include maintaining anhydrous conditions, controlling reaction temperature (typically 40–60°C), and using a polar aprotic solvent like dimethylformamide (DMF). Post-synthesis purification involves acid precipitation, followed by recrystallization or column chromatography to isolate the compound. Yield optimization requires stoichiometric balance and inert gas (e.g., nitrogen) purging to minimize oxidation . Characterization via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) ensures purity (>95%) and structural confirmation .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm acyl chain integration and sulfonate group presence.
  • HPLC with UV detection (λ = 210–220 nm) to quantify purity.
  • Mass spectrometry (MS) (e.g., electrospray ionization) for molecular weight validation (C₁₅H₃₁NO₄S, MW 321.48 g/mol).
  • Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the critical physicochemical properties of this compound relevant to surfactant studies?

Key properties include:

  • Critical micelle concentration (CMC) : Determined via surface tension measurements or conductivity assays.
  • pH stability : Hydrolyzes under strong acidic/alkaline conditions; stability testing via pH-varied incubation and HPLC monitoring is recommended.
  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C).
  • Solubility : Microsolubility in water but enhanced in polar solvents (e.g., ethanol). These properties guide applications in emulsification and detergent formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported surfactant efficacy data for this compound across different pH conditions?

Contradictions often arise from variations in experimental design, such as:

  • Ionic strength differences : Use standardized buffer systems (e.g., phosphate-buffered saline) to control counterion effects.
  • Aggregation state : Employ dynamic light scattering (DLS) to monitor micelle size under varying pH.
  • Statistical validation : Apply multivariate analysis (e.g., ANOVA) to isolate pH-dependent effects from confounding variables. Comparative studies should replicate protocols from conflicting literature to identify methodological discrepancies .

Q. What computational models predict the micellar behavior of this compound, and how can they be validated experimentally?

Molecular dynamics (MD) simulations using force fields (e.g., CHARMM or AMBER) model micelle formation and packing parameters. Key outputs include:

  • Aggregation number : Validated via small-angle neutron scattering (SANS).
  • Solvent-accessible surface area (SASA) : Compared with fluorescence quenching assays.
  • Free energy of micellization : Cross-checked with isothermal titration calorimetry (ITC). These models guide the design of derivatives with tailored surfactant properties .

Q. How do structural modifications (e.g., alkyl chain length or counterion substitution) impact the biodegradation pathways of this compound in aquatic environments?

Modifications alter hydrolysis kinetics and microbial degradation. For example:

  • Shorter alkyl chains (C8–C10) enhance biodegradability via β-oxidation, monitored via liquid chromatography-mass spectrometry (LC-MS).
  • Sodium vs. potassium counterions : Ion-exchange chromatography tracks counterion effects on solubility and enzymatic cleavage. Eco-toxicity assays (e.g., Daphnia magna survival rates) under OECD guidelines quantify environmental impact .

Q. What advanced spectroscopic methods can elucidate the interaction of this compound with lipid bilayers in membrane permeability studies?

  • Solid-state NMR : Probes acyl chain orientation in model membranes (e.g., DMPC liposomes).
  • Fluorescence anisotropy : Measures membrane fluidity changes using diphenylhexatriene (DPH) probes.
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics to lipid monolayers. These methods inform drug delivery applications where surfactant-membrane interactions are critical .

Methodological Guidelines

  • Data Validation : Cross-reference spectral data with NIST or peer-reviewed databases to ensure reproducibility .
  • Literature Review : Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure research questions addressing gaps in surfactant efficacy studies .
  • Environmental Compliance : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing in biodegradation research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.